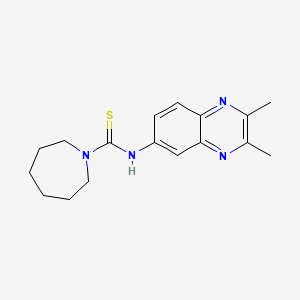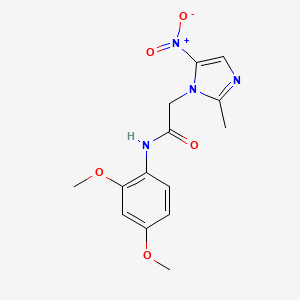![molecular formula C17H11ClO3S B5768324 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one, also known as CTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter implicated in Alzheimer's disease. Moreover, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Moreover, this compound has been reported to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is its high potency and selectivity towards its target enzymes and signaling pathways. Moreover, this compound has good solubility and stability, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of this compound is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, this compound may exhibit off-target effects, which may interfere with the interpretation of the experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the final product. Moreover, future studies may focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Additionally, further studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of novel therapeutic agents for various diseases.
Synthesemethoden
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one can be synthesized via a multi-step process that involves the reaction between 4-chlorothiophenol and ethyl acetoacetate, followed by cyclization and acetylation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties. In addition, this compound has shown promising results in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disorders.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylacetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3S/c18-12-5-7-13(8-6-12)22-10-15(19)14-9-11-3-1-2-4-16(11)21-17(14)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPQUPYEGNCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)
![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)
![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)
